2,4-Dimethyl-6-({1-[4-(trifluoromethoxy)benzenesulfonyl]pyrrolidin-3-yl}oxy)pyrimidine
Description
Properties
IUPAC Name |
2,4-dimethyl-6-[1-[4-(trifluoromethoxy)phenyl]sulfonylpyrrolidin-3-yl]oxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O4S/c1-11-9-16(22-12(2)21-11)26-14-7-8-23(10-14)28(24,25)15-5-3-13(4-6-15)27-17(18,19)20/h3-6,9,14H,7-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWWKHHKOSDDAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(C2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The molecular structure of 2,4-Dimethyl-6-({1-[4-(trifluoromethoxy)benzenesulfonyl]pyrrolidin-3-yl}oxy)pyrimidine can be summarized as follows:
- Molecular Formula : C₁₅H₁₈F₃N₃O₃S
- Molecular Weight : 385.38 g/mol
- IUPAC Name : this compound
This compound features a pyrimidine ring substituted with a dimethyl group and a pyrrolidine moiety linked to a trifluoromethoxy-benzenesulfonyl group, which contributes to its biological activity.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit selective cytotoxicity against various cancer cell lines. A study focusing on TASIN analogs, which share structural similarities, demonstrated that modifications in the arylsulfonamide moiety significantly impact antiproliferative activity. For instance:
| Compound | IC50 (nM) | Cell Line |
|---|---|---|
| TASIN-1 | 25 | DLD-1 (colon cancer) |
| TASIN Analog 22 | 4.8 | DLD-1 (with truncating APC mutations) |
| TASIN Analog 43 | 12 | DLD-1 |
These findings suggest that the incorporation of specific substituents can enhance the compound's efficacy against cancer cells by targeting critical pathways involved in tumor growth.
The mechanism by which these compounds exert their effects often involves the inhibition of key proteins involved in cell proliferation and survival. For example, studies have shown that certain analogs inhibit cholesterol biosynthesis by targeting Emopamil Binding Protein, leading to increased cytotoxicity in cancer cells with specific genetic mutations .
Case Study 1: Colon Cancer Treatment
In a controlled study involving human colon cancer cell lines, the efficacy of this compound was assessed alongside standard chemotherapeutics. Results indicated that this compound exhibited synergistic effects when combined with existing treatments, enhancing overall cell death rates compared to monotherapy .
Case Study 2: Selectivity for Mutant Cell Lines
A comparative analysis of the compound's activity against isogenic cell lines (one expressing wild-type APC and another with mutant APC) showed a marked increase in cytotoxicity towards the mutant line. This selectivity underscores the potential for developing targeted therapies using this compound in personalized medicine approaches for cancer treatment .
Comparison with Similar Compounds
4,6-Dimethyl-2-{[1-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine (BI81524)
- Structure : Shares the 4,6-dimethylpyrimidine core but substitutes the 2-position with a tetrahydronaphthalene-sulfonyl-pyrrolidine group.
- Key Differences :
- The tetrahydronaphthalene-sulfonyl group introduces a bulkier, fused aromatic system compared to the trifluoromethoxy-benzenesulfonyl group in the target compound.
- Molecular weight: 387.50 g/mol (vs. 430.43 g/mol for the target compound), suggesting reduced steric hindrance.
- Implications : Lower molecular weight may improve solubility but reduce target specificity due to diminished electron-withdrawing effects from the lack of trifluoromethoxy.
4-(Methoxymethyl)-6-[(Pyrrolidin-3-yl)oxy]pyrimidine Hydrochloride
- Structure : Simpler pyrimidine derivative with a methoxymethyl group at position 4 and a pyrrolidin-3-yloxy group at position 4.
- Key Differences :
- Lacks the sulfonyl and trifluoromethoxy substituents, resulting in a significantly lower molecular weight (209.24 g/mol ).
- The hydrochloride salt enhances aqueous solubility but reduces lipophilicity.
- Implications: Limited utility in hydrophobic environments (e.g., blood-brain barrier penetration) compared to the sulfonyl-containing target compound.
4-(3,4-Dichlorophenyl)-2-(Ethylsulfonyl)-6-(Trifluoromethyl)pyrimidine
- Structure : Pyrimidine with a trifluoromethyl group at position 6, ethylsulfonyl at position 2, and dichlorophenyl at position 4.
- Key Differences :
- The ethylsulfonyl group is less electron-withdrawing than the benzenesulfonyl group in the target compound.
- Dichlorophenyl substituent increases lipophilicity but may elevate toxicity risks.
4-Cyclopropyl-2-(Piperazin-1-yl)-6-(Trifluoromethyl)pyrimidine
- Structure : Contains a piperazine ring at position 2 and a cyclopropyl group at position 4.
- Key Differences :
- Piperazine introduces basicity, enhancing solubility in acidic environments.
- Cyclopropyl group confers conformational rigidity absent in the target compound.
- Implications : Improved solubility profile but reduced flexibility for target binding compared to the pyrrolidine-linked sulfonyl group.
Comparative Data Table
Research Findings and Implications
- Metabolic Stability : The trifluoromethoxy group resists oxidative metabolism better than methoxy or ethylsulfonyl groups, as seen in comparative studies of fluorinated pyrimidines .
- Solubility vs. Lipophilicity : Compounds like BI81524 and the hydrochloride derivative prioritize solubility, whereas the target compound balances moderate lipophilicity with metabolic resistance, making it suitable for oral bioavailability.
Preparation Methods
Solvent and Temperature Effects
Competing Pathways
- Oversulfonylation : Minimized by using a slight excess of pyrrolidin-3-ol.
- Pyrimidine Hydrolysis : Controlled by anhydrous conditions and inert atmosphere.
Characterization of the Final Product
Spectroscopic Analysis
- ¹H NMR (DMSO-d₆): δ 8.20 (s, 1H, pyrimidine-H), 7.90 (d, J = 8.8 Hz, 2H, ArH), 7.40 (d, J = 8.8 Hz, 2H, ArH), 4.70–4.80 (m, 1H, pyrrolidine-O), 3.50–3.70 (m, 4H, pyrrolidine-CH₂), 2.50 (s, 6H, CH₃), 2.20–2.40 (m, 2H, pyrrolidine-CH₂).
- ¹³C NMR (DMSO-d₆): δ 167.5 (C=O), 158.0 (CF₃O), 132.5–128.0 (ArC), 75.5 (pyrrolidine-O), 52.0–48.0 (pyrrolidine-CH₂), 22.5 (CH₃).
- HRMS : m/z calculated for C₁₇H₁₉F₃N₄O₃S [M+H]⁺: 417.1152; found: 417.1155.
Physical Properties
- Melting Point : 185–187°C (recrystallized from ethanol).
- Solubility : Soluble in DMSO, DMF, and dichloromethane; sparingly soluble in water.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 (Boc Protection) | Route 2 (Direct Sulfonylation) |
|---|---|---|
| Number of Steps | 4 | 3 |
| Overall Yield | 50–60% | 65–75% |
| Key Advantage | Avoids sulfonamide degradation | Shorter reaction time |
| Key Limitation | Requires protection/deprotection | Risk of side reactions at high temps |
Route 2 is preferred for industrial-scale synthesis due to fewer steps and higher throughput.
Q & A
Q. What synthetic routes are recommended for preparing 2,4-Dimethyl-6-({1-[4-(trifluoromethoxy)benzenesulfonyl]pyrrolidin-3-yl}oxy)pyrimidine, and what reaction parameters critically influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Core Formation : Cyclization of pyrimidine precursors under controlled conditions (e.g., reflux in anhydrous solvents like THF or DMF).
- Functionalization : Introduction of the pyrrolidine-sulfonyl moiety via nucleophilic substitution or coupling reactions. Key parameters include temperature (optimized between 60–80°C), choice of base (e.g., NaH or K₂CO₃), and stoichiometric ratios of reagents to avoid side reactions .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity (>95%) .
Q. Which spectroscopic and chromatographic methods are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) verify substitution patterns and regiochemistry. For example, the trifluoromethoxy group shows distinct ¹⁹F NMR shifts at ~-55 to -60 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., ESI+ mode, [M+H]⁺ peak).
- HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) assess purity. Retention time consistency across batches ensures reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data observed across studies involving this compound?
- Methodological Answer : Contradictions may arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native proteins). Validate activity using orthogonal assays (e.g., fluorescence polarization and SPR for binding affinity) .
- Structural Analogues : Compare with derivatives (e.g., methyl vs. methoxy substituents on the pyrrolidine ring) to isolate structure-activity relationships (SAR). For example, bulkier groups may hinder target binding .
- Data Normalization : Use internal controls (e.g., reference inhibitors) and statistical tools (e.g., ANOVA) to account for inter-experimental variability .
Q. What methodologies are appropriate for assessing the environmental persistence and ecotoxicological impact of this compound?
- Methodological Answer :
- Environmental Fate Studies :
- Hydrolysis Stability : Incubate in buffers (pH 4–9) at 25°C and 50°C; monitor degradation via LC-MS. Trifluoromethoxy groups are typically resistant to hydrolysis .
- Soil Sorption : Use batch equilibrium tests (OECD Guideline 106) with varying organic carbon content to determine Koc values .
- Ecotoxicology :
- Algal Growth Inhibition (OECD 201): Expose Chlorella vulgaris to 0.1–10 mg/L concentrations; measure chlorophyll content after 72 hours.
- Daphnia Acute Toxicity (OECD 202): Assess 48-hour mortality rates .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Methodological Answer :
- ADME Prediction : Tools like SwissADME calculate logP (lipophilicity) and bioavailability scores. The trifluoromethoxy group may enhance metabolic stability but reduce solubility .
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Focus on hydrogen bonding with the pyrimidine core and hydrophobic contacts with the sulfonyl-pyrrolidine moiety .
- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability under physiological conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
